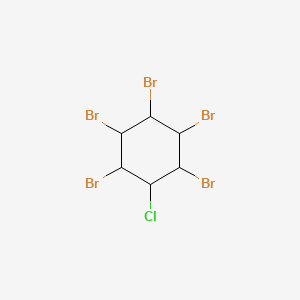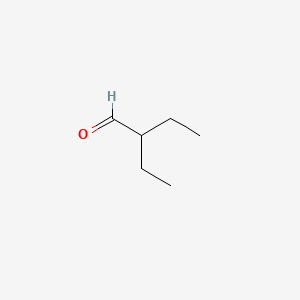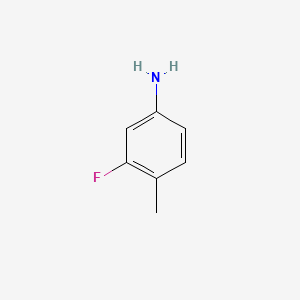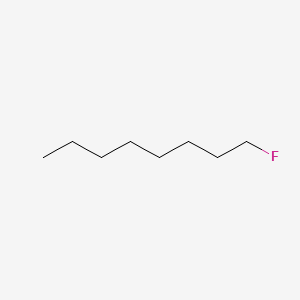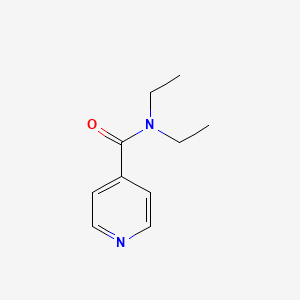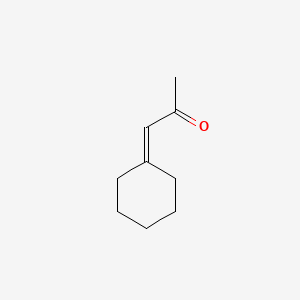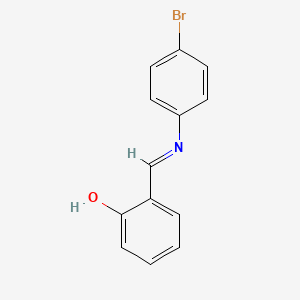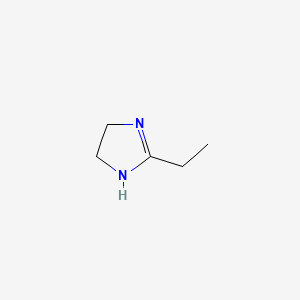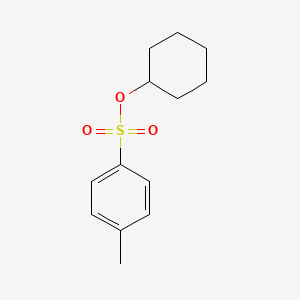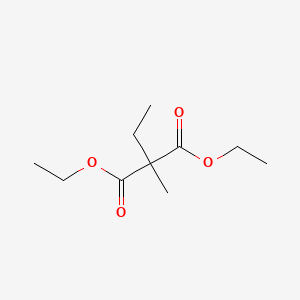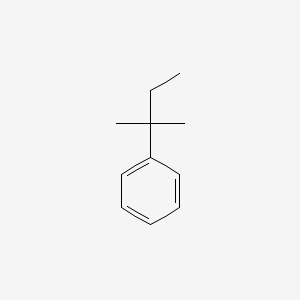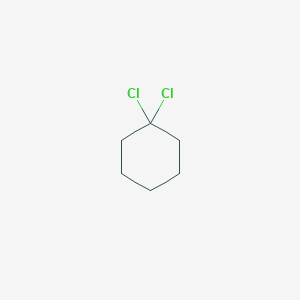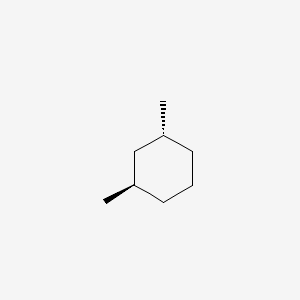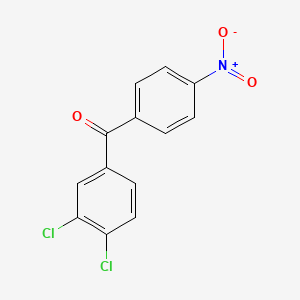
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,4-Dichlorophenyl)(4-nitrophenyl)methanone” is an organic compound with the molecular formula C13H7Cl2NO3 . It has a molecular weight of 296.11 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H7Cl2NO3/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(5-2-8)16(18)19/h1-7H .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Applications De Recherche Scientifique
Clathrate Formation
Research by Eto et al. (2011) explored the role of edge-to-face interaction between aromatic rings in clathrate formation, specifically with derivatives related to (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. They found significant host-host interactions and clathrate formation with benzene guests, indicating potential applications in molecular encapsulation and storage (Eto et al., 2011).
Synthesis and Biological Evaluation
Ravula et al. (2016) conducted a study on the synthesis of novel pyrazoline and methanone derivatives, including compounds related to this compound, assessing their anti-inflammatory and antibacterial properties. They utilized microwave irradiation methods for efficient synthesis and identified compounds with promising biological activities (Ravula et al., 2016).
Antimicrobial and Antioxidant Activities
Thirunarayanan (2016) synthesized several (3,4-dichlorophenyl)-bicyclo methanone derivatives and evaluated their antimicrobial and antioxidant activities. This study highlights the potential of such compounds in developing new antimicrobial agents and antioxidants (Thirunarayanan, 2016).
Chemical Properties and Reactivity
Saiz et al. (1996) investigated the dynamics, polarity, and thermal properties of isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone, providing insight into the physical and chemical characteristics of similar compounds (Saiz et al., 1996).
Synthesis and Characterization
Various studies have been conducted on the synthesis, characterization, and evaluation of different derivatives of this compound. These include studies on novel thiazolyl methanone compounds and their potential antibacterial activity (Shahana & Yardily, 2020) and the synthesis of diasteromeric chalcone epoxides derivatives (Obregón-Mendoza et al., 2014) (Shahana & Yardily, 2020); (Obregón-Mendoza et al., 2014).
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO3/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(5-2-8)16(18)19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGAYPOJJFHTSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
